4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline
Description
4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline is a complex organic compound with the molecular formula C22H15N5S. It is a member of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core substituted with a phenyl group and a tetrazole moiety, making it a unique structure with potential for various scientific applications .
Properties
IUPAC Name |
4-phenyl-2-(1-phenyltetrazol-5-yl)sulfanylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5S/c1-3-9-16(10-4-1)19-15-21(23-20-14-8-7-13-18(19)20)28-22-24-25-26-27(22)17-11-5-2-6-12-17/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYCCYVGWFOMJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)SC4=NN=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Attachment of the Tetrazole Moiety: The tetrazole ring can be formed by the [3+2] cycloaddition reaction of an azide with a nitrile.
Chemical Reactions Analysis
4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Due to its unique structure, it is studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The phenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs, share the quinoline core but differ in their substituents and biological activities.
Tetrazole Derivatives: Compounds like losartan, an antihypertensive drug, contain the tetrazole moiety but differ in their overall structure and therapeutic targets.
Phenyl-Substituted Compounds: Compounds like phenylalanine, an amino acid, contain the phenyl group but have different biological roles and mechanisms of action.
Biological Activity
4-Phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, a compound integrating both quinoline and tetrazole moieties, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological effects, particularly its anticancer properties, through various studies and findings.
The compound's molecular formula is , with a molecular weight of approximately 404.51 g/mol. Its structure features a quinoline core substituted with a phenyl group and a tetrazole-thioether side chain, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H16N4OS2 |
| Molecular Weight | 404.51 g/mol |
| LogP | 4.76 |
| PSA | 111.27 Ų |
Anticancer Activity
Recent studies have highlighted the anticancer potential of various quinoline derivatives, including 4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline. A significant study assessed the compound's antiproliferative effects against several cancer cell lines using the MTT assay.
Case Study: Antiproliferative Effects
In vitro tests demonstrated that this compound exhibits notable antiproliferative activity against colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) cell lines. The results indicated:
- COLO205 Cell Line : IC50 = 0.32 μM
- H460 Cell Line : IC50 = 0.89 μM
These findings suggest that the compound effectively inhibits cancer cell growth at low concentrations, indicating strong potential as an anticancer agent .
The mechanism underlying the anticancer activity of 4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline involves interaction with tubulin, a key protein in cell division. Molecular docking studies revealed that the compound binds to the colchicine site on tubulin, inhibiting microtubule polymerization, which is crucial for mitosis .
Structure-Activity Relationship (SAR)
The structural modifications of quinoline derivatives significantly impact their biological activity. The presence of both quinoline and tetrazole moieties appears essential for enhancing anticancer properties. Studies suggest that further optimization of substituents on the phenyl and tetrazole rings could lead to compounds with improved efficacy and reduced toxicity profiles .
Pharmacokinetics and Toxicity
Pharmacokinetic evaluations indicated favorable absorption and distribution characteristics for this class of compounds, with no significant cardiotoxic effects noted. However, risks related to drug-drug interactions and AMES toxicity (mutagenicity) were identified, necessitating careful assessment during further development .
Q & A
Q. What is the standard synthetic route for 4-phenyl-2-((1-phenyl-1H-tetrazol-5-yl)thio)quinoline, and how are intermediates purified?
The synthesis typically involves coupling a tetrazole-thiol intermediate with a quinoline derivative. For example, a heterogenous catalytic system (e.g., PEG-400 with Bleaching Earth Clay, pH 12.5) under reflux (70–80°C) can facilitate thioether bond formation. Purification is achieved via TLC monitoring, ice-water precipitation, and recrystallization in aqueous acetic acid .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
Infrared (IR) spectroscopy identifies functional groups (e.g., S–C stretching at ~650 cm⁻¹, tetrazole ring vibrations at ~1500 cm⁻¹). NMR confirms proton environments, such as aromatic protons (δ 7.2–8.5 ppm) and methylene/methine groups (δ 3.5–5.0 ppm). Elemental analysis validates stoichiometry (e.g., C, H, N, S content) .
Q. How can researchers assess the purity of synthesized batches?
Combustion-based elemental analysis (deviation <0.4% for C/H/N/S) and HPLC with UV detection (≥95% peak homogeneity) are standard. Melting point consistency (±2°C) also indicates purity .
Q. What starting materials are essential for synthesizing derivatives of this compound?
Key precursors include 4-phenylquinoline-2-thiol and substituted 1-phenyl-1H-tetrazole-5-thiols. Functionalization often involves alkylation with chloroacetates or aryl halides in polar aprotic solvents (e.g., DMF) .
Advanced Research Questions
Q. How can reaction yields be optimized when steric hindrance limits thiol-alkylation efficiency?
Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic thiol reactivity. Alternatively, microwave-assisted synthesis (100–120°C, 30 min) reduces side reactions compared to conventional reflux .
Q. What strategies resolve contradictions in 1H^1H1H NMR data for structurally similar analogs?
Compare coupling constants (e.g., -values for vicinal protons) and employ 2D NMR (COSY, HSQC) to distinguish overlapping signals. Computational modeling (DFT) can predict chemical shifts for validation .
Q. How do computational methods predict the compound’s biological activity?
Molecular docking (AutoDock Vina) evaluates binding affinity to targets like kinase domains or DNA gyrase. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonds with tetrazole N-atoms, π-π stacking with quinoline) .
Q. What side reactions occur during cyclization steps, and how are they mitigated?
Competitive dimerization or over-oxidation may occur. Controlling stoichiometry (1:1 molar ratio of reactants) and inert atmospheres (N₂/Ar) minimizes byproducts. Column chromatography (silica gel, ethyl acetate/hexane) isolates the desired product .
Q. How is thermal stability assessed for formulation studies?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures () and phase transitions. Stability >200°C suggests suitability for solid-state formulations .
Q. What mechanistic insights explain regioselectivity in tetrazole-thiol coupling?
DFT studies show higher electron density at the tetrazole C5 position drives nucleophilic attack. Solvent polarity (e.g., PEG-400) stabilizes transition states, favoring S–C bond formation over competing pathways .
Data Interpretation and Contradictions
Q. Why might IR spectra show unexpected absorption bands in synthesized analogs?
Residual solvents (e.g., DMF, δ ~1670 cm⁻¹) or oxidation byproducts (sulfoxide at ~1050 cm⁻¹) may appear. Purging with N₂ during synthesis and rigorous drying (vacuum oven, 50°C) reduces artifacts .
Q. How to address discrepancies in biological activity across structurally similar derivatives?
Quantify lipophilicity (logP via shake-flask method) and solubility (UV-Vis in PBS). Poor correlation may arise from membrane permeability differences, addressed via prodrug strategies (e.g., esterification) .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
